molecular formula C17H15NO B14301709 1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one CAS No. 112539-33-0

1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one

Katalognummer: B14301709
CAS-Nummer: 112539-33-0
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: APFNNJQWMHTJPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one is an organic compound with a complex structure that includes both aromatic and alkyne functional groups

Vorbereitungsmethoden

The synthesis of 1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one typically involves the following steps:

Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, thereby initiating photochemical reactions . Additionally, its aromatic and alkyne groups allow it to participate in various chemical reactions, influencing its biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of aromatic and alkyne groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

112539-33-0

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

1-[4-(dimethylamino)phenyl]-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C17H15NO/c1-18(2)16-11-9-15(10-12-16)17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,1-2H3

InChI-Schlüssel

APFNNJQWMHTJPU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.